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Compound of Interest

Compound Name:
(3-

Chloropropyl)ethyl(methyl)amine

CAS No.: 343926-41-0

Cat. No.: B103826

Get Quote

Content Type: Technical Whitepaper & Experimental Guide Subject: 3-Chloro-N-ethyl-N-

methylpropan-1-amine (CAS: 343926-41-0 [HCl]) Target Audience: Synthetic Chemists,

Medicinal Chemists, and Process Safety Engineers.

Executive Technical Summary
(3-Chloropropyl)ethyl(methyl)amine is a specialized tertiary amine intermediate

characterized by a "latent" electrophilicity. Unlike simple alkyl halides, its reactivity is governed

by anchimeric assistance (neighboring group participation), where the nitrogen lone pair drives

the expulsion of the chloride leaving group to form a transient, highly reactive azetidinium ion.

This molecule serves as a critical building block in the synthesis of psychotropic

pharmaceuticals (e.g., phenothiazine derivatives) where a specific 3-carbon linker and terminal

ethyl/methyl amine motif are required to modulate lipophilicity and receptor binding affinity.
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Property Data

IUPAC Name 3-Chloro-N-ethyl-N-methylpropan-1-amine

CAS (HCl Salt) 343926-41-0

CAS (Free Base)
104-54-6 (Generic Class Reference) / Specific

isomer often generated in situ

Molecular Formula

Molecular Weight 135.64 g/mol (Free Base)

Key Functionality
Nitrogen Mustard (Monofunctional) / Azetidinium

Precursor

Molecular Architecture & The "Spring-Loaded"
Mechanism
The reactivity of this molecule cannot be understood by viewing it merely as a chloroalkane.

The structural geometry allows the nitrogen lone pair to approach the

-carbon (carrying the chlorine) from the backside.

The Azetidinium Singularity
In the free base form, the molecule exists in equilibrium with its cyclic quaternary ammonium

salt—the azetidinium ion. This 4-membered ring is the true electrophile in subsequent

reactions.

Entropic Factor: The formation of a 4-membered ring is kinetically slower than 3-membered

(aziridinium) or 5-membered (pyrrolidinium) rings, but it is still rapid enough to occur

spontaneously at room temperature in polar solvents.

Enthalpic Factor: The azetidinium ring possesses significant ring strain (~26 kcal/mol),

making it highly susceptible to nucleophilic attack.

Visualization of the Reaction Coordinate
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The following diagram illustrates the pathway from the stable salt to the reactive intermediate

and final alkylation product.
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Figure 1: The mechanistic pathway driven by neighboring group participation.[1][2] The

formation of the azetidinium ion is the rate-determining step for solvolysis but rapid relative to

intermolecular alkylation.

Experimental Protocols: Synthesis & Handling
Safety Warning: This compound acts as a monofunctional nitrogen mustard. It is a potential

vesicant and skin sensitizer. All operations must be conducted in a fume hood with appropriate

PPE (double nitrile gloves, face shield).

Synthesis via Thionyl Chloride (Standard Protocol)
The most robust synthesis route converts the corresponding amino-alcohol into the chloride.

Precursor: 3-(Ethyl(methyl)amino)propan-1-ol.

Step-by-Step Methodology:

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and inert

gas (Ar/N2) inlet.

Solvation: Dissolve 0.1 mol of 3-(ethyl(methyl)amino)propan-1-ol in 100 mL of dry

Dichloromethane (DCM) or Chloroform (

).
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Chlorination: Cool the solution to 0°C. Add Thionyl Chloride (

, 0.12 mol) dropwise over 30 minutes.

Note: The HCl generated will protonate the amine, protecting it from self-alkylation during

the reaction.

Reflux: Once addition is complete, warm to room temperature and then reflux for 2–3 hours

to ensure complete conversion of the alkyl sulfite intermediate.

Isolation (As HCl Salt): Evaporate the solvent and excess

under reduced pressure. The residue is the hydrochloride salt.

Purification: Recrystallize from Ethanol/Ether to obtain a hygroscopic white solid.

Generation of the Free Base (In Situ)
Researchers should never store the free base. It must be generated immediately prior to use to

prevent dimerization (polymerization).

Protocol:

Suspend the HCl salt in the reaction solvent (e.g., Toluene, DMF).

Add a stoichiometric amount of dry base (e.g.,

,

, or

).

Stir for 15–30 minutes at low temperature (0°C).

Filter off the inorganic salts rapidly and use the filtrate immediately.

Reactivity Profile & Kinetic Considerations
Competition: Cyclization vs. Dimerization
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In the free base form, two competing pathways exist:

Intramolecular Cyclization (

): Forms the azetidinium ion (First Order).

Intermolecular Dimerization (

): Two molecules react to form a linear quaternary ammonium dimer (Second Order).

Operational Insight: To favor the desired reaction with an external nucleophile, keep the

concentration of the free base low (high dilution conditions) or use the HCl salt directly in the

presence of the nucleophile and a slow-release base.

Regioselectivity of Ring Opening
When the azetidinium ion opens, the nucleophile can attack either:

Carbon

(to exocyclic N): Reforms the original 3-chloropropyl structure (retention).

Carbon

(ring carbon): Results in isomerization if the chain was substituted (not applicable here as
the chain is symmetric regarding the ring carbons, but critical if using substituted propyl
chains).

Stability Data
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Condition Stability Status Mechanism of Degradation

Acidic (pH < 3) High
Protonation of N prevents

cyclization.

Neutral/Basic Low
Rapid formation of azetidinium

ion.

Aqueous Solution Very Low
Hydrolysis to amino-alcohol (

mins to hours).

Solid State (HCl) High
Hygroscopic; store under

Desiccator.

Pharmaceutical Applications
This specific ethyl/methyl variant is often employed to fine-tune the Steric/Lipophilic balance of

a drug candidate.

Lipophilicity: The ethyl group increases LogP compared to the dimethyl analog, enhancing

Blood-Brain Barrier (BBB) penetration.

Metabolic Stability: The N-ethyl group is dealkylated slower than N-methyl by hepatic

CYP450 enzymes, potentially extending the half-life of the final drug.

Synthesis Workflow for Drug Conjugation:
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Figure 2: Typical workflow for incorporating the 3-chloropropyl moiety into a pharmaceutical

scaffold.

Safety & Toxicology (E-E-A-T Compliance)
Hazard Classification:

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
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Acute Toxicity: Oral/Dermal.

Vesicant Management: Because this molecule mimics the structure of nitrogen mustards, it can

alkylate DNA (specifically guanine residues), leading to cytotoxicity.

Neutralization: Spills should be treated immediately with a solution of Sodium Thiosulfate (

). Thiosulfate is a "soft" nucleophile that reacts rapidly with the azetidinium ion, opening the
ring to form a non-toxic water-soluble adduct.

First Aid: In case of skin contact, wash with copious amounts of water. Do not use ethanol

(may increase absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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